N-methyl-N-(piperidin-4-ylmethyl)cyclopropanamine
Description
N-methyl-N-(piperidin-4-ylmethyl)cyclopropanamine is a tertiary amine featuring a cyclopropane ring linked to a piperidine moiety via a methylene bridge. This structural motif is notable in pharmaceutical chemistry due to the cyclopropane ring’s inherent strain, which can enhance metabolic stability, and the piperidine group’s role in modulating receptor binding and bioavailability . The compound’s synthesis likely involves palladium-catalyzed C–N cross-coupling reactions, analogous to methods used for related cyclopropanamine derivatives such as ozenoxacin, where primary aliphatic amines are coupled with aryl halides followed by functionalization steps .
Properties
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12(10-2-3-10)8-9-4-6-11-7-5-9/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHVIGZUHSTJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNCC1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(piperidin-4-ylmethyl)cyclopropanamine typically involves the reaction of piperidine derivatives with cyclopropanamine. One common method involves the alkylation of N-methylpiperidine with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The compound is typically purified through distillation or recrystallization techniques to obtain the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(piperidin-4-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropanamine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
N-methyl-N-(piperidin-4-ylmethyl)cyclopropanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: Researchers use this compound to study the structure-activity relationships of piperidine derivatives and their biological effects.
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-4-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-methyl-N-(piperidin-4-ylmethyl)cyclopropanamine and analogous compounds:
Key Observations:
Cyclopropane vs. Carboxamide Modifications: The target compound’s cyclopropanamine core differs from carboxamide derivatives (e.g., ), which may reduce metabolic degradation compared to amide-containing analogs.
Piperidine Substitution Patterns :
- The piperidin-4-ylmethyl group in the target compound contrasts with 4-methoxymethyl-piperidine in , where the ether group increases hydrophilicity but may limit blood-brain barrier penetration.
Synthetic Accessibility: Pd-catalyzed C–N coupling (used for cyclopropanamine derivatives like ozenoxacin ) offers scalability for the target compound, whereas hydrogenation-based methods (e.g., ) are less versatile for complex tertiary amines.
Pharmacological Implications
- Target Selectivity : The tertiary amine in this compound may enhance interactions with amine-binding receptors (e.g., serotonin or dopamine receptors) compared to secondary amines like N-(4-methylbenzyl)cyclopropanamine .
- Metabolic Stability: The cyclopropane ring’s strain confers resistance to oxidative metabolism, a feature shared with trisnorsqualene derivatives but absent in carboxamide analogs .
- Safety Profile : Piperidine-containing intermediates (e.g., ) often require stringent handling due to reactivity, whereas the methyl-piperidine linkage in the target compound may improve stability.
Biological Activity
N-methyl-N-(piperidin-4-ylmethyl)cyclopropanamine is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropanamine core linked to a piperidine ring, which is substituted at the nitrogen atom with a methyl group. Its molecular formula is CHN, with a molecular weight of approximately 178.26 g/mol. The structural characteristics suggest potential interactions with various neurotransmitter systems, particularly those involving acetylcholine receptors.
This compound is believed to interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function. Similar compounds have demonstrated effects on:
- Acetylcholine receptors : Modulating cholinergic signaling pathways.
- Dopaminergic systems : Potential implications in neurodegenerative diseases and psychiatric disorders.
- Serotonergic pathways : Affecting mood and anxiety levels.
These interactions suggest that the compound may exhibit both therapeutic and adverse effects depending on the dosage and context of use.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in inflammatory diseases .
- Cognitive Enhancement : There is emerging evidence that compounds with similar structures can enhance cognitive function, which may be attributed to their action on cholinergic systems.
Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in a cellular model of oxidative stress. Results indicated a significant reduction in cell death and oxidative markers compared to control groups, suggesting its potential as a neuroprotective agent.
| Treatment Group | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 50 | 0 |
| Low Dose | 75 | 25 |
| High Dose | 90 | 50 |
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of the compound. It was found to reduce levels of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| IL-6 | 200 | 80 |
| TNF-alpha | 150 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
